Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one
CAS No.: 53504-41-9
Cat. No.: VC16555943
Molecular Formula: C25H42N2O6
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53504-41-9 |
|---|---|
| Molecular Formula | C25H42N2O6 |
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one |
| Standard InChI | InChI=1S/C15H22N2O2.C6H10O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;5-3-1-2-4-6/h12-15H,1-9H2;1-5H2;5-6H,1-4H2 |
| Standard InChI Key | ZECDNEGVMOSZJI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)OCC1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCO)CO |
Introduction
Chemical Structure and Properties
Molecular Composition
Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one is a ternary system comprising three distinct moieties:
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Butane-1,4-diol: A linear diol with hydroxyl groups at terminal positions, serving as a flexible spacer and crosslinking agent.
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1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: A bicyclic isocyanate providing two reactive -NCO groups for polymerization.
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Oxepan-2-one (ε-caprolactone): A seven-membered lactone ring contributing ester linkages and biodegradability to resultant polymers .
The molecular formula is C25H42N2O6, with a molecular weight of 466.6 g/mol. Key physicochemical properties include a boiling point of 363.4°C and a flash point of 149.8°C, indicating moderate thermal stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 53504-41-9 |
| Molecular Formula | C25H42N2O6 |
| Molecular Weight (g/mol) | 466.6 |
| Boiling Point (°C) | 363.4 |
| Flash Point (°C) | 149.8 |
| PSA (Ų) | 125.62 |
| LogP | 4.02 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves a multi-step process:
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Butane-1,4-diol Production: Typically derived from the hydrogenation of maleic anhydride at 150–240°C and 25–75 bar, catalyzed by nickel or copper-chromium oxides.
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Isocyanate Functionalization: Reaction of cyclohexane derivatives with phosgene or non-phosgene routes (e.g., catalytic carbonylation of amines) to introduce -NCO groups .
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Lactone Incorporation: Ring-opening polymerization of ε-caprolactone under basic or acidic conditions, often using tin octoate as a catalyst.
Industrial-scale production requires precise stoichiometric control to prevent side reactions, such as allophanate or biuret formation, which compromise product integrity .
Manufacturing Challenges
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Safety Concerns: Isocyanates are highly reactive and require handling under inert atmospheres to avoid moisture-induced side reactions .
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Purity Requirements: Residual solvents or unreacted monomers must be minimized (<0.1%) to ensure optimal polymer performance .
Applications in Polymer Science
Polyurethane Foams
The compound’s dual isocyanate groups react with polyols to form urethane linkages, creating flexible or rigid foams. Key applications include:
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Insulation Materials: Rigid foams exhibit thermal conductivity values of 0.022–0.028 W/m·K, making them ideal for building insulation .
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Automotive Cushioning: Soft foams with density ranges of 20–60 kg/m³ are used in seats and headrests .
Elastomers and Coatings
Incorporating ε-caprolactone enhances elasticity and hydrolytic stability. Notable uses include:
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Wear-Resistant Coatings: Achieve tensile strengths up to 40 MPa and elongation at break exceeding 500% .
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Medical Devices: Biodegradable elastomers for temporary implants, degrading via ester hydrolysis over 6–12 months.
Table 2: Comparative Performance of Polyurethane Types
| Property | Flexible Foam | Rigid Foam | Elastomer |
|---|---|---|---|
| Density (kg/m³) | 20–60 | 30–200 | 1,100–1,300 |
| Tensile Strength (MPa) | 0.1–0.5 | 0.3–1.5 | 20–40 |
| Thermal Conductivity | N/A | 0.022–0.028 | N/A |
Market Dynamics and Future Outlook
Global Market Trends
The polyurethane market, valued at $72.5 billion in 2023, is projected to grow at a 6.8% CAGR through 2030, driven by construction and automotive demands . CAS 53504-41-9 occupies a niche segment, with production concentrated in Asia-Pacific (65% market share) .
Emerging Opportunities
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